![molecular formula C18H21NO2 B5832200 N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B5832200.png)
N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine is an organic compound with the molecular formula C18H21NO2 This compound is characterized by the presence of a dimethoxyphenyl group attached to an indane structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine typically involves the reaction of 2,3-dimethoxybenzyl chloride with 2,3-dihydro-1H-inden-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, can further enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituent.
科学的研究の応用
N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways. It can be used in the design of bioactive molecules and probes.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure may contribute to the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is structurally similar, with a dimethoxyphenyl group attached to an ethylamine chain.
2,3-Dimethoxybenzylamine: Another related compound with a dimethoxyphenyl group attached to a benzylamine structure.
Indane Derivatives: Various indane derivatives share structural similarities with N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine.
Uniqueness
This compound is unique due to its specific combination of a dimethoxyphenyl group and an indane structure. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-20-17-8-4-7-15(18(17)21-2)12-19-16-10-9-13-5-3-6-14(13)11-16/h4,7-11,19H,3,5-6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKFSSSGCQTOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

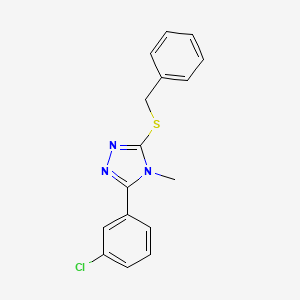
![2-[(Biphenyl-4-ylcarbonyl)amino]benzoic acid](/img/structure/B5832131.png)
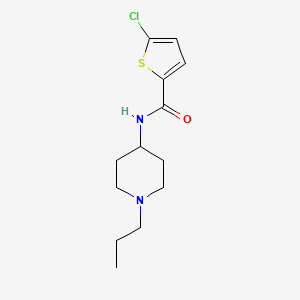
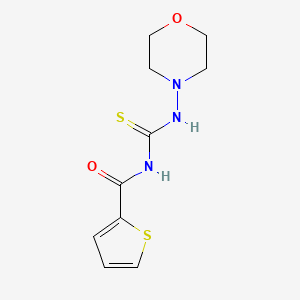
![N-[(2-chlorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine](/img/structure/B5832150.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5832152.png)
![6-ethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5832158.png)
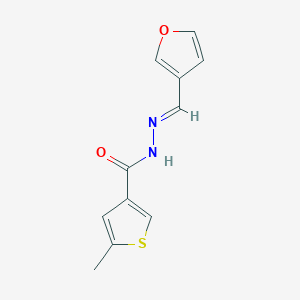
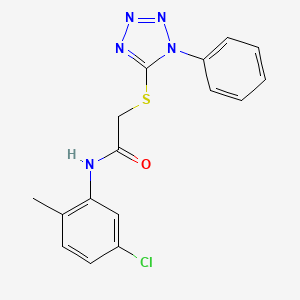
![3-ETHYL-1-(3-METHYLPHENYL)-3-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA](/img/structure/B5832183.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5832190.png)
![1-(1,3-Benzodioxol-5-yl)-3-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5832195.png)

